molecular formula C9H11NOS B13047529 7-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine

7-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13047529
M. Wt: 181.26 g/mol
InChI Key: VNSHMLSHHOLKQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine is an organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a benzofuran ring system substituted with a methylsulfanyl group at the 7th position and an amine group at the 3rd position. Benzofurans are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-hydroxybenzaldehyde, the compound can be synthesized through a series of steps including methylation, cyclization, and amination.

    Methylation: The hydroxyl group of 2-hydroxybenzaldehyde is methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Cyclization: The methylated product undergoes cyclization in the presence of a suitable catalyst to form the benzofuran ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

7-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylsulfanyl group or to convert the amine group to a different functional group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-methylsulfanylated products, modified amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

7-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 7-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

    7-(Methylsulfanyl)-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde: Similar structure with a benzodioxine ring instead of benzofuran.

    2-Methoxy-4-(methylsulfanyl)benzoic acid: Contains a methylsulfanyl group but differs in the core structure.

Uniqueness

7-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its combination of a methylsulfanyl group and an amine group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

7-methylsulfanyl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H11NOS/c1-12-8-4-2-3-6-7(10)5-11-9(6)8/h2-4,7H,5,10H2,1H3

InChI Key

VNSHMLSHHOLKQV-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC2=C1OCC2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.